molecular formula C14H13F3N2O3 B2678292 N-(4-Cyanooxan-4-YL)-4-(trifluoromethoxy)benzamide CAS No. 1385313-09-6

N-(4-Cyanooxan-4-YL)-4-(trifluoromethoxy)benzamide

Cat. No. B2678292
CAS RN: 1385313-09-6
M. Wt: 314.264
InChI Key: DWKJRHZEYBJSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyanooxan-4-YL)-4-(trifluoromethoxy)benzamide, also known as TCB-2, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of tryptamines, which are compounds that have a similar structure to the neurotransmitter serotonin. TCB-2 has garnered interest in the scientific community due to its potential applications in studying the mechanisms of action of serotonin receptors.

Scientific Research Applications

Antiarrhythmic Activity

  • Benzamides with trifluoroethoxy ring substituents, similar in structure to N-(4-Cyanooxan-4-YL)-4-(trifluoromethoxy)benzamide, have shown potential as oral antiarrhythmic agents in mice. This is exemplified by compounds like flecainide acetate, which has undergone extensive animal studies and clinical trials for its antiarrhythmic properties (Banitt et al., 1977).

Colorimetric Sensing of Fluoride Anions

  • N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, with structural similarities to N-(4-Cyanooxan-4-YL)-4-(trifluoromethoxy)benzamide, have been synthesized and studied for their solid-state properties. Notably, one compound demonstrated a significant color transition from colorless to black in response to fluoride anions, indicating its potential application in naked-eye detection of fluoride anion in solutions (Younes et al., 2020).

Melanoma Cytotoxicity

  • Benzamide derivatives, structurally related to N-(4-Cyanooxan-4-YL)-4-(trifluoromethoxy)benzamide, have been investigated for their potential in melanoma therapy. These compounds have shown higher toxicity against melanoma cells compared to standard cytostatic drugs, suggesting their potential use in targeted drug delivery for melanoma treatment (Wolf et al., 2004).

Anti-Tubercular Scaffold

  • Derivatives of benzamide have been synthesized and evaluated for their anti-tubercular activity. These compounds showed promising activity against Mycobacterium tuberculosis and were found to be non-cytotoxic against human cancer cell lines, indicating their potential in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Acid-Degradable Epoxy Resins

  • Hexahydro-s-triazine derivatives, which share a structural affinity with benzamides, have been developed as acid-sensitive compounds for creating acid-degradable epoxy resins. These resins demonstrate high thermal and mechanical properties, making them potentially useful in various industrial applications (You et al., 2017).

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c15-14(16,17)22-11-3-1-10(2-4-11)12(20)19-13(9-18)5-7-21-8-6-13/h1-4H,5-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKJRHZEYBJSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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